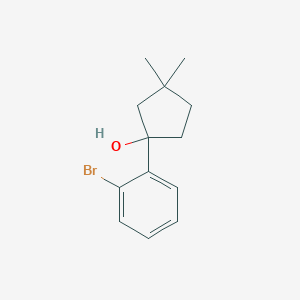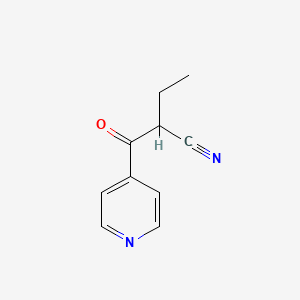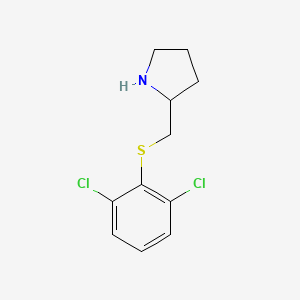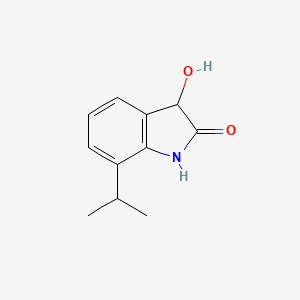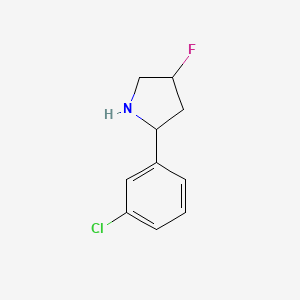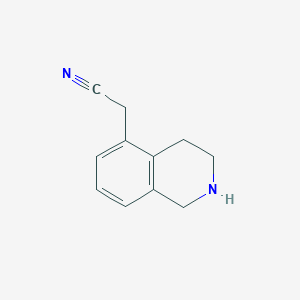
2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetonitrile is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by a tetrahydroisoquinoline core structure, which is a bicyclic system consisting of a benzene ring fused to a piperidine ring. The presence of an acetonitrile group attached to the tetrahydroisoquinoline core makes this compound particularly interesting for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetonitrile typically involves the reaction of isoquinoline derivatives with nitrile-containing reagents. One common method is the Pictet-Spengler reaction, where an isoquinoline derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline core. The nitrile group can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Pictet-Spengler reactions followed by purification steps such as crystallization or chromatography to obtain the desired product with high purity. The reaction conditions are optimized to ensure high yield and efficiency, often involving the use of specialized catalysts and solvents.
化学反应分析
Types of Reactions
2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amino-tetrahydroisoquinoline derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the nucleophile used.
科学研究应用
2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
作用机制
The mechanism of action of 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that promote beneficial cellular responses.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Lacks the nitrile group but shares the core structure.
Isoquinoline: An aromatic compound with a similar core structure but without the tetrahydro modification.
Quinoline: Similar to isoquinoline but with a nitrogen atom in a different position.
Uniqueness
2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetonitrile is unique due to the presence of both the tetrahydroisoquinoline core and the acetonitrile group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C11H12N2 |
|---|---|
分子量 |
172.23 g/mol |
IUPAC 名称 |
2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetonitrile |
InChI |
InChI=1S/C11H12N2/c12-6-4-9-2-1-3-10-8-13-7-5-11(9)10/h1-3,13H,4-5,7-8H2 |
InChI 键 |
DYHGUAKWNCFCBU-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC2=C1C(=CC=C2)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


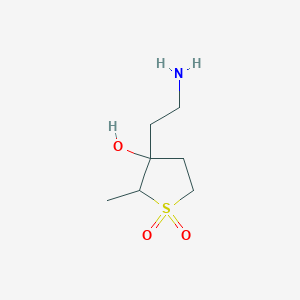
![3-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}oxolan-3-ol](/img/structure/B13204805.png)
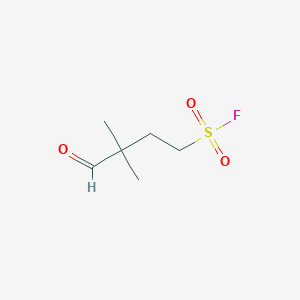
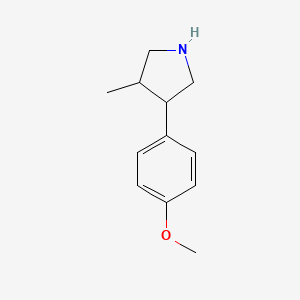
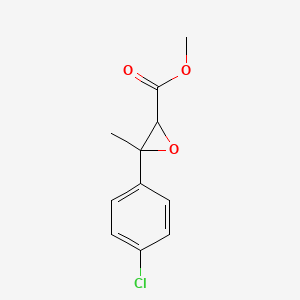
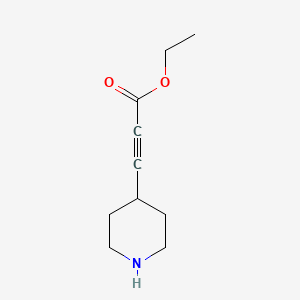

![4-Boc-9-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13204843.png)
